2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide
Overview
Description
“2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is a chemical compound with the molecular formula C18H22O3Si . It has a molecular weight of 314.46 and is used in research .
Synthesis Analysis
The tert-Butyldiphenylsilyl (TBDPS) group is a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis
The molecular structure of “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” includes a silicon atom surrounded by groups that add steric bulk . This structure contributes to its stability towards acidic conditions and nucleophilic species .Chemical Reactions Analysis
The TBDPS group is known for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 395.1±34.0 °C at 760 mmHg, and a flash point of 192.8±25.7 °C . It also has a molar refractivity of 91.4±0.4 cm3 .Scientific Research Applications
Synthesis in Organic Chemistry
2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide and its derivatives have been utilized in various synthetic procedures in organic chemistry. For instance, Maag and Rydzewski (1992) used a related compound in the synthesis of carbocyclic nucleosides, highlighting its role in the treatment of complex organic molecules (Maag & Rydzewski, 1992). Additionally, Yamauchi, Yamamoto, and Kinoshita (1999, 2000) demonstrated its use in the stereoselective synthesis of key intermediates for the synthesis of oxidized furofuran lignan from L-glutamic acid (Yamauchi et al., 1999), (Yamauchi et al., 2000).
Polymerization and Material Science
In the field of material science, particularly polymerization, this compound has found applications. Ishizone et al. (2003) used tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates in the anionic polymerization to create polymethacrylates with predictable molecular weights and narrow distributions (Ishizone et al., 2003).
Synthesis of Hydroxylated Derivatives
Maity and Pramanik (2014) demonstrated its use in the synthesis of hydroxylated derivatives through a C-H oxidation process using tert-butyl hydroperoxide as an oxidant (Maity & Pramanik, 2014).
Enantiorecognition and Kinetic Resolution
Aye et al. (2008) explored its utility in enantiorecognition and kinetic resolution of cyclopent-1-ene-carboxylates, which is crucial for the synthesis of various organic compounds (Aye et al., 2008).
Analysis of Oxyanions
Mawhinney (1983) utilized the tert-butyldimethylsilyl derivatives of oxyanions for gas chromatographic analysis and mass spectrometry, showing its importance in analytical chemistry (Mawhinney, 1983).
Chiral Derivatization
Shin and Donike (1996) explored its application in the chiral derivatization of amphetamines, phenol alkylamines, and hydroxyamines for separation and quantification by capillary gas chromatography/mass spectrometry (Shin & Donike, 1996).
Isomerization Reactions
Wakamatsu et al. (2000) reported its use in isomerization reactions of olefins, a process important in synthetic organic chemistry (Wakamatsu et al., 2000).
Synthesis of Poly(HEMA)
Mori et al. (1994) demonstrated its role in the anionic polymerization of protected monomers, leading to the synthesis of well-defined poly(2-hydroxyethyl methacrylate) (poly(HEMA)), which has various applications in material science (Mori et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-19(22)21(4)23-5/h6-15H,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRWJKLOZNLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434713 | |
Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154698-93-8 | |
Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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